molecular formula C12H14Cl2O B1613659 2',3'-Dichloro-2,2-dimethylbutyrophenone CAS No. 898765-92-9

2',3'-Dichloro-2,2-dimethylbutyrophenone

Cat. No.: B1613659
CAS No.: 898765-92-9
M. Wt: 245.14 g/mol
InChI Key: LGIRIWNELPZNGP-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C12H14Cl2O. It is known for its unique structure, which includes two chlorine atoms and a dimethylbutyrophenone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2’,3’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the phenyl ring . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

2’,3’-Dichloro-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,3’-Dichloro-2,2-dimethylbutyrophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the dimethylbutyrophenone structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2’,3’-Dichloro-2,2-dimethylbutyrophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,3’-Dichloro-2,2-dimethylbutyrophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-6-5-7-9(13)10(8)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIRIWNELPZNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642454
Record name 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-92-9
Record name 1-(2,3-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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